
1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by a phenyl ring bonded to an amino group through an ethyl chain. The presence of bromine and fluorine atoms on the phenyl ring, along with a methylamino group, gives this compound unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethanone
Reduction: 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethanol
Substitution: Various substituted phenethylamines
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromo-4-fluorophenyl)-2-aminoethanol
- 1-(3-Bromo-4-fluorophenyl)-2-(dimethylamino)ethanol
- 1-(3-Bromo-4-fluorophenyl)-2-(ethylamino)ethanol
Uniqueness
1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol is unique due to the specific arrangement of bromine, fluorine, and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H11BrFNO |
|---|---|
Peso molecular |
248.09 g/mol |
Nombre IUPAC |
1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrFNO/c1-12-5-9(13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3 |
Clave InChI |
YUPMHTVXODILBC-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
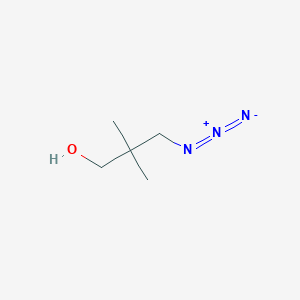
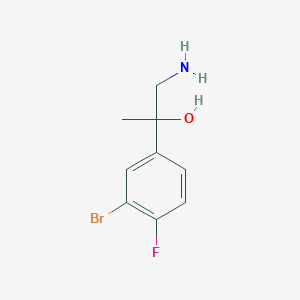
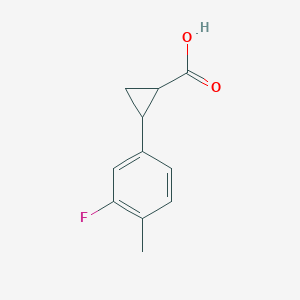
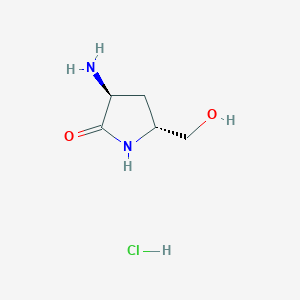

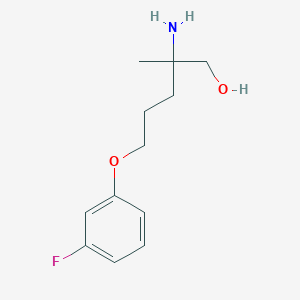
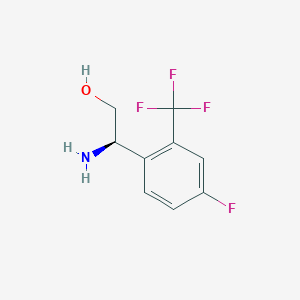
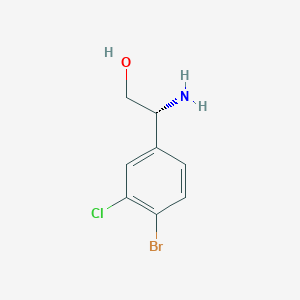
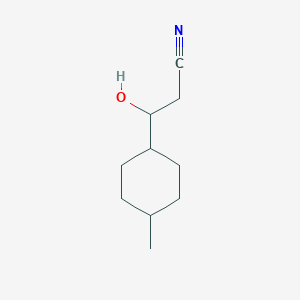
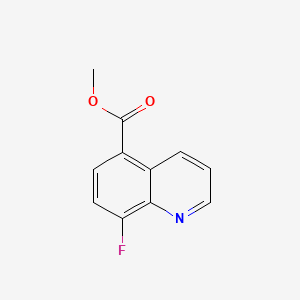
amine](/img/structure/B13600620.png)
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
